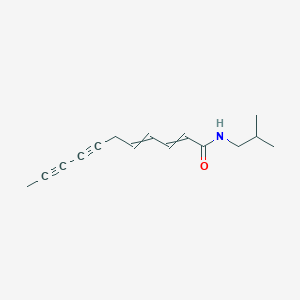
copper;zinc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper and zinc are two essential metals that form a variety of compounds and alloys. One of the most well-known combinations of these metals is brass, an alloy consisting primarily of copper and zinc. These compounds and alloys are known for their strength, corrosion resistance, and versatility in various applications, ranging from industrial uses to biological functions.
准备方法
Synthetic Routes and Reaction Conditions
Copper-zinc compounds can be synthesized through various methods. One common method involves the reaction of copper(II) sulfate with zinc metal. The reaction is as follows:
CuSO4+Zn→ZnSO4+Cu
In this reaction, zinc displaces copper from copper(II) sulfate, forming zinc sulfate and elemental copper .
Industrial Production Methods
Industrially, copper-zinc alloys such as brass are produced by melting copper and zinc together in specific proportions. The composition of the alloy can vary, typically containing between 5% and 40% zinc, with the remainder being copper . The molten mixture is then cast into desired shapes and allowed to cool and solidify.
化学反应分析
Types of Reactions
Copper-zinc compounds undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Zinc is a better reducing agent than copper.
Displacement Reactions: Zinc can displace copper from its compounds, as seen in the reaction with copper(II) sulfate.
Common Reagents and Conditions
Common reagents used in reactions involving copper and zinc include sulfuric acid, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure.
Major Products Formed
The major products formed from reactions involving copper and zinc include zinc sulfate, copper metal, and various copper-zinc alloys such as brass .
科学研究应用
Copper-zinc compounds have numerous scientific research applications:
作用机制
The mechanism of action of copper-zinc compounds involves their interactions with biomolecules. For example, zinc and copper ions can bind to DNA and proteins, affecting their function and stability. These interactions are crucial for the development of metal-based drugs with potential anticancer properties . Copper and zinc also act as cofactors for various enzymes, influencing their activity and stability .
相似化合物的比较
Copper-zinc compounds can be compared with other metal alloys and compounds:
Brass vs. Bronze: Brass (copper-zinc) is often compared to bronze (copper-tin).
Zinc vs. Copper: Zinc is more reactive than copper and can form compounds with a wider range of substances, including acids, bases, and salts.
Similar Compounds
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Cupronickel: An alloy of copper and nickel.
Copper-zinc compounds and alloys are unique due to their combination of strength, corrosion resistance, and versatility, making them valuable in various scientific and industrial applications.
属性
CAS 编号 |
390746-80-2 |
|---|---|
分子式 |
CuZn5 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
copper;zinc |
InChI |
InChI=1S/Cu.5Zn |
InChI 键 |
MNHWZXLFRLJKTI-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Zn].[Zn].[Zn].[Zn].[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


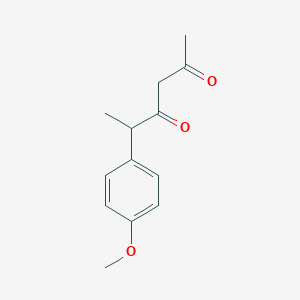
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
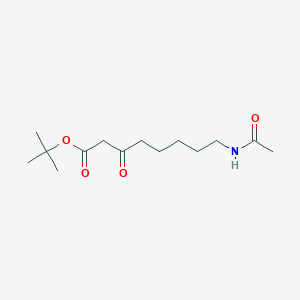

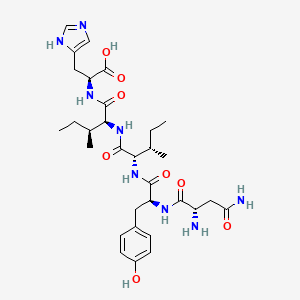
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
![1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one](/img/structure/B14248784.png)
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
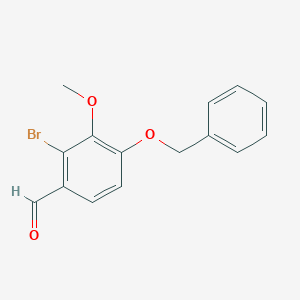
![N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine](/img/structure/B14248810.png)
![8-Methoxy-1-methyl-[1,2,5]oxadiazino[5,4-a]indol-4-one](/img/structure/B14248815.png)
![3-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-amine](/img/structure/B14248825.png)
![7-[4-(2-Phenylethenyl)phenoxy]heptane-1-thiol](/img/structure/B14248842.png)
